molecular formula C8H10ClN3O5S2 B565314 7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide CAS No. 2958-18-1

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide

Cat. No.: B565314
CAS No.: 2958-18-1
M. Wt: 327.754
InChI Key: DWCGRFYVKAMNPP-UHFFFAOYSA-N
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Description

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide is a chemical compound with the molecular formula C8H10ClN3O5S2. It is a specialty product often used in proteomics research

Chemical Reactions Analysis

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide has several scientific research applications, including:

Comparison with Similar Compounds

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share a similar sulfonamide group and have antibacterial properties.

    Hydrochlorothiazide: This compound is a diuretic used to treat hypertension and edema. It shares a similar thiazide structure but lacks the sulfonamide group.

Properties

IUPAC Name

6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(19(16,17)11-3-10-6)2-7(5)18(14,15)12-4-13/h1-2,10-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCGRFYVKAMNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676276
Record name 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-18-1
Record name 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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